molecular formula C13H13Cl3N2 B4413336 1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B4413336
M. Wt: 303.6 g/mol
InChI Key: VIKGWMKFMVQKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride is an organic compound that features a benzylamine structure substituted with dichloro and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 3-pyridinylmethylamine.

    Reaction: The 3,4-dichlorobenzyl chloride is reacted with 3-pyridinylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the pyridinyl ring to piperidine derivatives.

    Substitution: The dichloro groups on the benzyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

(3,4-Dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural similarity to these neurotransmitters.

Comparison with Similar Compounds

    (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride: Similar structure but with a thienyl group instead of a dichlorobenzyl group.

    (3-Chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride: Similar structure but with additional ethoxy groups.

Uniqueness:

    Structural Features: The presence of both dichloro and pyridinylmethyl groups provides unique reactivity and binding properties.

    Applications: Its specific structure makes it particularly useful in medicinal chemistry for targeting neurological pathways.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)7-17-9-11-2-1-5-16-8-11;/h1-6,8,17H,7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKGWMKFMVQKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.